2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
Overview
Description
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that features a bromomethyl group and a methyl group attached to an oxazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Azidomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one, while oxidation with potassium permanganate could introduce a carboxyl group at the methyl position.
Scientific Research Applications
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound can be used to study the effects of brominated heterocycles on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one exerts its effects depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The bromomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one: Lacks the bromomethyl group entirely.
Uniqueness
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for studying the effects of brominated heterocycles and for developing new chemical and biological tools.
Properties
IUPAC Name |
2-(bromomethyl)-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-3-11-4-6(2-9)13-8(11)10-7(5)12/h3,6H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBTXBBNDPPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(OC2=NC1=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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